Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate
CAS No.: 1936224-65-5
Cat. No.: VC5790587
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1936224-65-5 |
|---|---|
| Molecular Formula | C9H9N3O2 |
| Molecular Weight | 191.19 |
| IUPAC Name | methyl 1-methylimidazo[4,5-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H9N3O2/c1-12-5-11-7-4-10-6(3-8(7)12)9(13)14-2/h3-5H,1-2H3 |
| Standard InChI Key | QZKBUHYQNMUUOT-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=CN=C(C=C21)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
The imidazo[4,5-c]pyridine system consists of an imidazole ring fused to a pyridine ring at the 4,5- and c-positions, respectively. In methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate, the nitrogen atom at the 1-position of the imidazole ring is substituted with a methyl group, while the 6-position of the pyridine ring is esterified with a methyl carboxylate group.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 205.21 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00) .
Structural Comparison to Analogues
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1-Methyl-1H-imidazo[4,5-c]pyridine (CAS 5028-32-0): Lacks the 6-carboxylate group, with a molecular weight of 133.15 g/mol .
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Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate HCl: A saturated derivative with a molecular weight of 217.65 g/mol .
Synthetic Strategies and Reaction Pathways
The synthesis of methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate may involve multi-step routes inspired by methods for related imidazo-pyridine derivatives.
Vicarious Nucleophilic Substitution (VNS)
A 2004 study demonstrated the use of VNS to functionalize nitroimidazoles . For example:
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Starting Material: 1-Benzyl-4-nitro-1H-imidazole.
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Chloromethylation: Reaction with chloroform and potassium tert-butoxide yields 1-benzyl-5-dichloromethyl-4-nitro-1H-imidazole.
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Hydrolysis: Conversion to the aldehyde intermediate.
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Knoevenagel Condensation: Reaction with diethyl malonate and titanium(IV) chloride to introduce the malonate group.
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Cyclization: Reduction and intramolecular cyclization to form the imidazo[4,5-b]pyridin-5-one .
Adapting this methodology, the 6-carboxylate group could be introduced via esterification or condensation reactions at the appropriate synthetic stage.
Direct Functionalization of Preformed Imidazo[4,5-c]Pyridine
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Methylation: Quaternization of the imidazole nitrogen using methyl iodide.
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Esterification: Carboxylation at the 6-position via palladium-catalyzed carbonylation or nucleophilic acyl substitution .
Physicochemical Properties and Spectral Data
Calculated Properties
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LogP (Octanol-Water Partition Coefficient): ~1.2 (estimated using fragment-based methods), indicating moderate lipophilicity.
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Water Solubility: Low (<1 mg/mL) due to the aromatic heterocycle and ester group.
Spectroscopic Characterization
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